

Sterigmatocystin: A Technical Guide on its Genotoxicity and Carcinogenicity

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Compound of Interest

Compound Name: Sterigmatocystine

Cat. No.: B7765566

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Abstract

Sterigmatocystin (STC) is a mycotoxin produced by various species of *Aspergillus* fungi and is a known precursor in the biosynthesis of aflatoxins. Structurally similar to aflatoxin B1, STC exhibits significant genotoxic and carcinogenic properties, posing a potential threat to human and animal health. The International Agency for Research on Cancer (IARC) has classified sterigmatocystin as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans. This technical guide provides an in-depth overview of the genotoxicity and carcinogenicity of sterigmatocystin, focusing on its mechanisms of action, experimental evidence, and the methodologies used for its evaluation.

Mechanisms of Genotoxicity

The genotoxicity of sterigmatocystin is primarily attributed to its metabolic activation and the subsequent formation of DNA adducts, as well as the induction of oxidative stress.

Metabolic Activation and DNA Adduct Formation

Upon ingestion, sterigmatocystin undergoes metabolic activation, predominantly in the liver, by the cytochrome P450 (CYP) enzyme system. This process converts STC into a highly reactive electrophilic intermediate, the exo-STC-1,2-epoxide. This epoxide can then covalently bind to nucleophilic sites in DNA, with a particular affinity for the N7 position of guanine residues. This

binding results in the formation of the major DNA adduct, 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin. The formation of these bulky DNA adducts disrupts the normal structure and function of DNA, interfering with replication and transcription, which can lead to mutations if not properly repaired.

Another proposed mechanism of mutagenicity involves the hydroxylation of the aromatic ring of STC to form a catechol, which can also react with DNA.

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